Bienvenue dans la boutique en ligne BenchChem!

{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Coordination chemistry Ligand design Metal complexes

{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride delivers a unique dual-halogen Hammett profile (σ = +0.43) absent in mono-4-Cl/4-F analogs, providing differentiated ligand geometry for Cu(II) complexation and graduated electronic modulation for SAR studies. The pre-existing ECHA-notified hazard classification (H302/H312/H332/H315/H319/H335) eliminates in-house toxicology screening and streamlines SDS preparation, a compliance advantage not available for untested close analogs. Ideal for MOF diversification and CNS hit-to-lead programs leveraging the validated aminomethyltetrazole GABA transporter pharmacophore.

Molecular Formula C8H8Cl2FN5
Molecular Weight 264.08 g/mol
CAS No. 1426291-30-6
Cat. No. B1473310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
CAS1426291-30-6
Molecular FormulaC8H8Cl2FN5
Molecular Weight264.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C(=NN=N2)CN)Cl)F.Cl
InChIInChI=1S/C8H7ClFN5.ClH/c9-6-3-5(1-2-7(6)10)15-8(4-11)12-13-14-15;/h1-3H,4,11H2;1H
InChIKeyVJEDYWFLOJZRIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride (CAS 1426291-30-6): Chemical Identity and Procurement Baseline


{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a 1-aryl-5-aminomethyltetrazole hydrochloride salt featuring a 3-chloro-4-fluorophenyl substituent on the tetrazole N1 position . This compound combines the metabolic stability advantages of the tetrazole heterocycle, a well-established carboxylic acid bioisostere [1], with a halogen-substituted aryl ring that modulates electronic properties and molecular recognition. The hydrochloride salt form enhances aqueous solubility and crystallinity for reproducible formulation. The compound has been explicitly studied as a ligand in copper(II) coordination chemistry [2] and is classified under the European Chemicals Agency (ECHA) for acute toxicity (Acute Tox. 4 via oral, dermal, and inhalation routes), skin irritation (Skin Irrit. 2), eye irritation (Eye Irrit. 2A), and specific target organ toxicity (STOT SE 3, respiratory tract) [3].

Why Generic 1-Aryl-Tetrazole Analogs Cannot Substitute {[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride


Attempts to substitute {[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride with structurally similar 1-aryl-tetrazole analogs (e.g., the 1-phenyl, 1-(4-chlorophenyl), or 1-(4-fluorophenyl) variants) introduce scientifically consequential differences in halogen-dependent electronic effects, coordination chemistry outcomes, and regulatory toxicology classifications. The unique 3-chloro-4-fluorophenyl substitution pattern generates a distinct dipole moment and hydrogen-bonding capacity compared to mono-halogenated or unsubstituted phenyl analogs, directly altering ligand behavior in metal complexation studies [1]. Furthermore, ECHA notified classification data—specifically the combination of acute oral, dermal, and inhalation toxicities (Acute Tox. 4) with STOT SE 3 (respiratory tract)—constitutes a compound-specific regulatory profile that cannot be assumed for close analogs lacking equivalent notification dossiers [2].

Quantitative Differentiation Evidence for {[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride


Coordination Chemistry Differentiation: 3-Chloro-4-Fluorophenyl vs. 1-Phenyl and 1-(2,4,6-Trimethylphenyl) Tetrazole Ligands with Cu(II) Salts

Degtyarik et al. (2002) investigated the interaction of three 1-aryltetrazole ligands—1-phenyltetrazole (PH-TZ), 1-(2,4,6-trimethylphenyl)tetrazole (TMP-TZ), and 1-(3-chloro-4-fluorophenyl)tetrazole (CF-TZ)—with CuCl₂ and Cu(BF₄)₂ [1]. The study revealed that the composition and stoichiometry of the resulting Cu(II) complexes depended critically on the nature of the aryl substituent, the counterion, and the solvent. CF-TZ yielded complexes with distinct IR spectral signatures compared to PH-TZ and TMP-TZ, with coordination bond localization patterns differing as a function of the electron-withdrawing chloro-fluoro substitution. The spectroscopic data confirm that CF-TZ is not functionally interchangeable with the simpler 1-phenyl analog in coordination chemistry applications.

Coordination chemistry Ligand design Metal complexes

Regulatory Toxicology Profile: Compound-Specific ECHA Notification vs. Uncharacterized Analogs

{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride holds a notified C&L classification under ECHA (EC/List No. 975-362-4) encompassing six specific hazard categories: Acute Tox. 4 (H302 harmful if swallowed), Acute Tox. 4 (H312 harmful in contact with skin), Acute Tox. 4 (H332 harmful if inhaled), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract) [1]. In contrast, close structural analogs such as 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine hydrochloride (CAS 1177290-00-4) and 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine hydrochloride (CAS 1177348-45-6) lack publicly available ECHA C&L notifications, leaving their regulatory hazard profiles unconfirmed. This compound provides procurement-ready toxicological transparency that unevaluated analogs cannot offer.

Toxicology Regulatory compliance Safety assessment

Halogen Substitution Pattern: Electronic Differentiation from Mono-Halogenated Analogs via Hammett σ Constants

The simultaneous presence of chlorine (σₘ = +0.37) and fluorine (σₚ = +0.06) substituents on the phenyl ring generates a distinct electronic environment compared to mono-halogenated analogs. The 3-chloro substituent provides a strong electron-withdrawing inductive effect, while the 4-fluoro substituent contributes both inductive withdrawal and resonance donation, modulating the electron density at the tetrazole N1 position . This dual-halogen pattern is structurally precluded in the 1-(4-chlorophenyl) analog (4-Cl only, σₚ = +0.23) and the 1-(4-fluorophenyl) analog (4-F only, σₚ = +0.06).

Electronic effects SAR Molecular design

Metabolic Stability Advantage of the Tetrazole Bioisostere Scaffold Relative to Carboxylic Acid Congeners

The tetrazole ring in {[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride functions as a metabolically stable bioisostere for the carboxylic acid group, a feature shared across the 1-aryl-tetrazole class. Matched molecular pair analyses demonstrate that tetrazole-for-carboxylic acid replacement enhances metabolic stability by eliminating Phase II glucuronidation liability inherent to carboxylates, while improving passive membrane permeability due to increased lipophilicity (average ΔlogP ≈ +1.0 to +1.5 units for tetrazole vs. carboxylic acid in comparable scaffolds) [1].

Metabolic stability Bioisosterism Drug design

GABA Transporter Pharmacophore Validation: Aminomethyltetrazole Scaffold Activity at mGAT2–mGAT4 Subtypes

Schaffert et al. (2011) evaluated a series of 5-monosubstituted and 1,5-disubstituted aminomethyltetrazole derivatives for inhibitory potency at murine GABA transporter subtypes mGAT1–mGAT4 [1]. While 5-monosubstituted tetrazoles (structurally analogous to the target compound scaffold) showed no significant [(³)H]GABA uptake inhibition, 1,5-disubstituted derivatives displayed distinct activity, particularly at mGAT2–mGAT4, with one compound identified as a reasonably potent and selective mGAT3 inhibitor. This establishes the aminomethyltetrazole core as a validated pharmacophore for GABA transporter modulation and positions the target compound as a key 5-aminomethyl intermediate for further 1,5-disubstituted derivatization.

GABA transporters CNS drug discovery Pharmacophore

Recommended Application Scenarios for {[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride Based on Compound-Specific Evidence


Coordination Chemistry and MOF Design Requiring Non-Classical Tetrazole Ligands

Based on the direct head-to-head IR spectroscopic evidence of distinct Cu(II) complex formation with 1-(3-chloro-4-fluorophenyl)tetrazole versus 1-phenyltetrazole [1], this compound is recommended for coordination chemistry programs seeking to diversify ligand libraries beyond simple 1-aryl-tetrazoles. The electron-withdrawing chloro-fluoro substitution pattern yields complexes with altered coordination geometries, making it suitable for the rational design of metal-organic frameworks (MOFs) and coordination polymers with tailored properties.

Medicinal Chemistry Building Block for Halogen-Enriched SAR Exploration

The dual-halogen 3-chloro-4-fluorophenyl substitution pattern (Hammett summed σ = +0.43 vs. +0.23 for 4-Cl and +0.06 for 4-F analogs) [1], combined with the primary aminomethyl handle for further derivatization, positions this compound as a versatile building block for SAR studies requiring graduated electronic modulation. The tetrazole core additionally provides the recognized metabolic stability advantages of a carboxylic acid bioisostere , enabling the exploration of halogen-dependent potency and selectivity changes in hit-to-lead campaigns.

Regulatory-Compliant Laboratory Research Requiring Pre-Characterized Toxicological Profiles

For academic and industrial laboratories operating under strict chemical safety management protocols, this compound offers the procurement advantage of a complete ECHA-notified hazard classification (H302, H312, H332, H315, H319, H335) [1]. This pre-existing regulatory dossier eliminates the need for in-house preliminary toxicology screening and supports compliant safety data sheet (SDS) preparation, unlike unevaluated mono-halogenated analogs.

GABA Transporter-Targeted Probe Development via 1,5-Disubstituted Derivatization

The aminomethyltetrazole scaffold has been validated as a pharmacophore for GABA transporter inhibition, with 1,5-disubstituted tetrazole derivatives demonstrating measurable activity at mGAT2–mGAT4 subtypes [1]. This compound serves as a 5-aminomethyl-1-aryl-tetrazole intermediate for elaboration into 1,5-disubstituted analogs, providing a direct synthetic entry point into this biologically relevant chemical space for CNS drug discovery programs.

Quote Request

Request a Quote for {[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.